

2-Amino-3H-quinazolin-4-one fundamental properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3H-quinazolin-4-one

Cat. No.: B1384119

[Get Quote](#)

An In-Depth Technical Guide to the Fundamental Properties of **2-Amino-3H-quinazolin-4-one**

Abstract: The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.^[1] Among its derivatives, **2-Amino-3H-quinazolin-4-one** serves as a fundamental building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive examination of its core physicochemical properties, tautomeric nature, synthesis, spectroscopic characterization, and its significant role in drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, offering not just data, but also mechanistic insights and field-proven experimental protocols to empower further innovation.

The Quinazolinone Core: A Privileged Scaffold

The 4(3H)-quinazolinone is a heterocyclic system formed by the fusion of a benzene ring and a pyrimidine ring.^[1] This structural motif is found in numerous natural alkaloids and synthetic compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.^{[2][3][4]} The versatility of the quinazolinone ring, particularly its capacity for substitution at various positions, allows for the fine-tuning of steric, electronic, and lipophilic properties, making it an ideal template for library synthesis and lead optimization in drug discovery programs.^[3]

Core Physicochemical and Structural Properties

The utility of **2-Amino-3H-quinazolin-4-one** in a research setting begins with a firm understanding of its fundamental properties. These attributes govern its solubility, reactivity, and handling characteristics.

Molecular Attributes

A summary of the key quantitative data for **2-Amino-3H-quinazolin-4-one** is presented below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ N ₃ O	[5][6]
Molecular Weight	161.16 g/mol	[5][6]
CAS Number	20198-19-0	[6][7]
Appearance	Solid	[7]
Melting Point	314-315 °C	[7]
Boiling Point (Predicted)	358.8 ± 25.0 °C	[7]
Density (Predicted)	1.49 g/cm ³	[7]
Storage	Room Temperature, Sealed in Dry, Keep in Dark Place	[7]

Tautomerism: A Critical Determinant of Reactivity

A pivotal characteristic of the 4(3H)-quinazolinone scaffold is its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. This phenomenon profoundly influences the molecule's hydrogen bonding capabilities, electronic distribution, and ultimately, its interaction with biological targets.

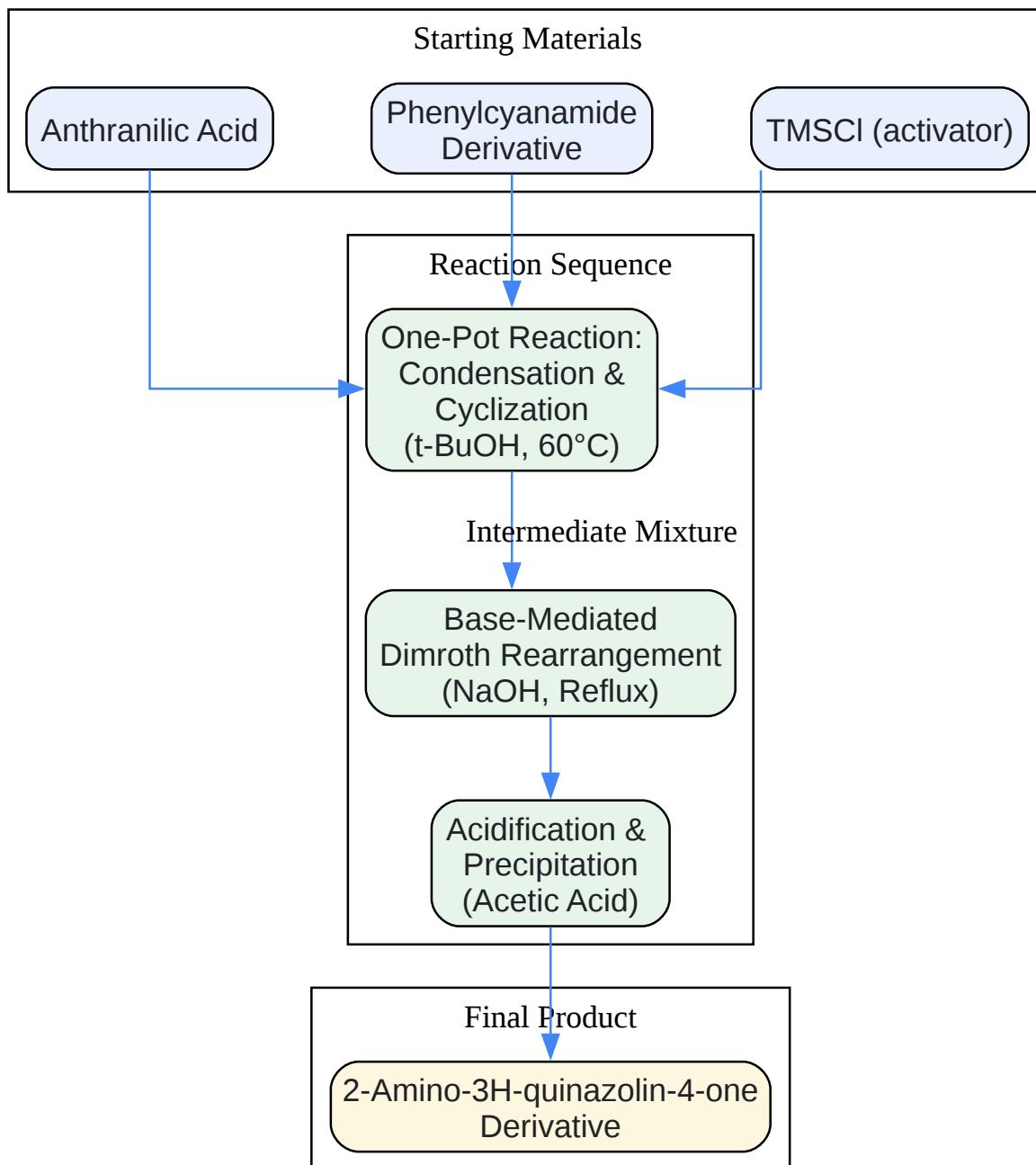
[1] For **2-Amino-3H-quinazolin-4-one**, two primary equilibria are at play: the lactam-lactim and the amino-imino tautomerism.

- Lactam-Lactim Tautomerism: This involves the interconversion between the amide-like lactam form (4-oxo) and the enol-like lactim form (4-hydroxy).[1]

- Amino-Imino Tautomerism: The presence of the C2-amino group introduces a second equilibrium between the amino form and the imino tautomer.[1][8]

While multiple forms are possible, experimental and computational studies indicate a strong preference for a specific tautomer. Density Functional Theory (DFT) calculations have shown that the lactam form, quinazolin-4(3H)-one, is the most stable isomer in both the gas phase and in various solvents.[1] Furthermore, ¹⁵N NMR studies on related derivatives in DMSO solution have demonstrated that they exist predominantly in the imino tautomeric form, suggesting the exocyclic nitrogen is part of an imine double bond.[8]

Tautomeric equilibria of **2-Amino-3H-quinazolin-4-one**.


Synthesis and Mechanistic Insights

The construction of the **2-Amino-3H-quinazolin-4-one** core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions. A prevalent and efficient strategy involves the cyclocondensation of anthranilic acid derivatives.

Common Synthetic Pathways

The most common approaches start with anthranilic acid and a suitable one-carbon and two-nitrogen synthon. Two exemplary pathways are:

- From Anthranilic Acid and Urea: Heating anthranilic acid with excess urea is a straightforward method to produce the related quinazolinedione, which can then be converted to the target compound.[2]
- From Anthranilic Acid and Cyanamide: A highly effective one-pot synthesis involves the reaction of anthranilic acid with a cyanamide derivative, often facilitated by an activating agent like chlorotrimethylsilane (TMSCl), followed by a base-mediated Dimroth rearrangement to yield the thermodynamically stable 2-amino product.[9]

[Click to download full resolution via product page](#)

Workflow for a one-pot synthesis of 2-aminoquinazolinone derivatives.

Detailed Experimental Protocol: One-Pot Synthesis from Anthranilic Acid

This protocol is adapted from a validated, high-yield procedure for synthesizing 2-aminoquinazolinone derivatives and illustrates a robust method for accessing the core scaffold.

[9]

Objective: To synthesize a **2-amino-3H-quinazolin-4-one** derivative via a one-pot condensation and rearrangement.

Materials:

- Substituted Anthranilic Acid (1.0 eq)
- N-Arylcyanamide (1.5 eq)
- Chlorotrimethylsilane (TMSCl) (1.5 eq)
- *tert*-Butanol (t-BuOH), anhydrous
- 2 N Sodium Hydroxide (NaOH) in a 1:1 mixture of Ethanol/Water
- Acetic Acid, glacial

Procedure:

- Vessel Preparation: A three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with the substituted anthranilic acid (1.0 eq) and N-arylcyanamide (1.5 eq).
 - Expertise & Experience: A mechanical stirrer is crucial for handling the thick suspension that forms. An inert nitrogen atmosphere prevents potential side reactions with atmospheric moisture, especially given the use of TMSCl.
- Reaction Initiation: Anhydrous t-BuOH is added to the flask to form a suspension. Chlorotrimethylsilane (1.5 eq) is added to the stirred suspension at room temperature.[9]
 - Causality: TMSCl serves as an activating agent, likely by silylating the carboxylic acid of anthranilic acid, making it a more electrophilic species and facilitating the subsequent cyclization with the nucleophilic cyanamide.

- Initial Condensation: The reaction mixture is heated to 60 °C and stirred vigorously for 4 hours.^[9] The progress can be monitored by Thin-Layer Chromatography (TLC).
 - Trustworthiness: This step forms a mixture of regioisomeric intermediates. It is not necessary to isolate them, as the subsequent step will converge them to the desired product.
- Dimroth Rearrangement: After cooling the mixture to room temperature, a 2 N aqueous ethanolic NaOH solution is added. The resulting solution is heated to reflux (approx. 110 °C) and stirred for 6 hours.^[9]
 - Causality: The basic conditions promote the Dimroth rearrangement, a well-documented isomerization of N-heterocycles. This thermodynamically driven process ensures the formation of the more stable 2-(N-substituted-amino)quinazolin-4-one isomer.
- Workup and Isolation: The mixture is cooled in an ice bath and carefully acidified with glacial acetic acid. The addition of acid neutralizes the phenoxide and precipitates the product.
 - Self-Validation: The formation of a precipitate upon acidification is a key indicator of a successful reaction.
- Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with water and then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any remaining organic impurities, and dried under vacuum to afford the final product.

Spectroscopic Characterization

Unambiguous structural confirmation of **2-Amino-3H-quinazolin-4-one** relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below, based on data from the parent compound and its close derivatives.^{[4][10]}

- ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.5 ppm.^{[4][9]} The protons of the amino group (NH₂) and the amide proton (NH) will appear as broad singlets, and their chemical shifts can be concentration-dependent and will disappear upon D₂O exchange. The amide proton is typically downfield, often above δ 10.0 ppm.^[9]

- ^{13}C NMR Spectroscopy: The most characteristic signal is the carbonyl carbon (C=O) of the amide, which appears significantly downfield, typically in the range of δ 160-164 ppm.[9][10] Aromatic carbons will resonate in the δ 115-150 ppm region. The carbon at position 2, bonded to two nitrogen atoms, will also have a distinct chemical shift.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of key functional groups. A strong absorption band between 1650-1690 cm^{-1} corresponds to the C=O stretching of the cyclic amide (lactam).[10] N-H stretching vibrations for both the amino and amide groups will be visible as broad bands in the 3100-3500 cm^{-1} region.[11] C=C aromatic stretching will appear around 1470-1620 cm^{-1} .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show the molecular ion peak $[\text{M}]^+$ or the protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the exact mass of $\text{C}_8\text{H}_7\text{N}_3\text{O}$ (161.0589 g/mol).[6]

Biological Significance and Therapeutic Potential

The **2-Amino-3H-quinazolin-4-one** scaffold is a validated starting point for the development of potent and selective therapeutic agents across a wide range of diseases. Its rigid, planar structure and defined hydrogen bond donor/acceptor sites make it an excellent pharmacophore for interacting with various biological targets.

Role in Drug Discovery

The true power of this scaffold lies in its synthetic tractability. The core can be readily functionalized at the 2-amino position, the N-3 position, and on the fused benzene ring, allowing for the creation of large, diverse chemical libraries. This has led to the discovery of derivatives with a broad array of pharmacological activities.[2][10]

Overview of Pharmacological Activities

Derivatives of **2-Amino-3H-quinazolin-4-one** have demonstrated significant activity in numerous therapeutic areas.

Therapeutic Area	Specific Activity / Target	Key Findings	Reference(s)
Antiviral	SARS-CoV-2 & MERS-CoV	Derivatives showed potent inhibitory activity with IC_{50} values in the sub-micromolar range and no cytotoxicity.	[2][9]
Antibacterial	Methicillin-Resistant <i>S. aureus</i> (MRSA)	Optimized derivatives exhibited high potency ($MIC_{50} < 0.1 \mu M$) and a large therapeutic window.	[4]
Anticancer	Acute Leukemia (ALL, AML)	Certain 2-substituted derivatives induced potent cytotoxic effects in leukemia cell lines with IC_{50} values below 5 μM .	[10]
Anticancer	General	The quinazolinone core is a component of numerous compounds tested against various cancer cell lines, including breast, cervical, and hepatocellular carcinoma.	[3]

Anticonvulsant

CNS Activity

Structure-activity relationship studies showed that specific substitutions on the quinazolinone ring favor anticonvulsant activity. [3]

Conclusion and Future Perspectives

2-Amino-3H-quinazolin-4-one is far more than a simple heterocyclic compound; it is a validated and versatile platform for the discovery of next-generation therapeutics. Its fundamental properties, including a strong preference for the lactam tautomer and a range of accessible synthetic routes, make it an attractive starting point for medicinal chemistry campaigns. The demonstrated breadth of biological activity, from potent antiviral to targeted anticancer effects, ensures that this "privileged scaffold" will continue to be a focus of intensive research. Future work will likely involve the development of more complex derivatives through late-stage functionalization and their application in emerging therapeutic areas, further cementing the legacy of the quinazolinone core in the annals of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-3h-quinazolin-4-one | CymitQuimica [cymitquimica.com]

- 6. 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. 2-AMINO-3H-QUINAZOLIN-4-ONE CAS#: 20198-19-0 [m.chemicalbook.com]
- 8. Tautomerism of guanidines studied by ^{15}N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing)
[pubs.rsc.org]
- 9. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-3H-quinazolin-4-one fundamental properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1384119#2-amino-3h-quinazolin-4-one-fundamental-properties\]](https://www.benchchem.com/product/b1384119#2-amino-3h-quinazolin-4-one-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

